molecular formula C19H22FN3O2S B4943607 N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide

N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B4943607
M. Wt: 375.5 g/mol
InChI Key: CHMWTUJRPJHICG-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide is a complex organic compound that features a fluorophenyl group, a thiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine moiety. The fluorophenyl group is then introduced through a series of reactions that may include halogenation and nucleophilic substitution. The final step involves the coupling of these intermediates under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide
  • N-[(4-bromophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide

Uniqueness

N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c20-16-4-1-15(2-5-16)11-22-18(24)6-3-14-7-9-23(10-8-14)19(25)17-12-21-13-26-17/h1-2,4-5,12-14H,3,6-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMWTUJRPJHICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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